Pyrido[3,4-d]pyridazin-5(6H)-one is a chemical compound with the molecular formula C7H5N3O . It is a solid substance . This compound has been mentioned in the context of Bcl-xL protein inhibitors for use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
The molecular structure of Pyrido[3,4-d]pyridazin-5(6H)-one involves a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 N hydrazine, 1 Pyridine, and 1 Pyridazine .
Pyrido[3,4-d]pyridazin-5(6H)-one is a solid substance with a molecular weight of 147.14 . More detailed physical and chemical properties might be found in specialized chemical databases or literature .
The synthesis of Pyrido[3,4-d]pyridazin-5(6H)-one typically involves cyclization reactions starting from 2-aminopyridine derivatives. One common synthetic route includes the reaction of 2-aminopyridine with hydrazine derivatives under acidic or basic conditions. The reaction is usually performed in solvents such as ethanol or acetic acid and requires heating to facilitate cyclization .
In industrial settings, optimized synthetic routes may employ continuous flow reactors to enhance yield and purity. Automated systems help control reaction parameters precisely, increasing efficiency in production processes.
The molecular structure of Pyrido[3,4-d]pyridazin-5(6H)-one features a fused bicyclic system where a pyridine ring is fused with a pyridazine ring. The specific arrangement of nitrogen atoms in the rings contributes to its unique chemical properties.
Pyrido[3,4-d]pyridazin-5(6H)-one can undergo various chemical transformations:
The mechanism of action for Pyrido[3,4-d]pyridazin-5(6H)-one is primarily associated with its role as an enzyme inhibitor or receptor modulator. Studies suggest that it may interact with specific biological targets involved in disease pathways, including cancer and inflammation.
Research indicates that modifications to the core structure can enhance biological activity, suggesting that structure-activity relationships are critical in optimizing its therapeutic potential .
Pyrido[3,4-d]pyridazin-5(6H)-one has diverse applications across various fields:
The core bicyclic heterocycle is systematically named as pyrido[3,4-d]pyridazin-5(6H)-one according to IUPAC conventions (CAS # 125968-89-0) [1]. This nomenclature specifies:
Isomeric differentiation is critical due to alternative fusion patterns:
Table 1: Key Nomenclature and Isomeric Identifiers
Compound Type | CAS Registry Number | Molecular Formula | Distinctive Feature |
---|---|---|---|
Pyrido[3,4-d]pyridazin-5(6H)-one | 125968-89-0 | C₇H₅N₃O | Carbonyl at pyridazine 5-position |
Pyrido[3,4-c]pyridazine | Not specified in sources | C₇H₅N₃ | Unsubstituted parent scaffold |
8-Phenyl derivative | 116776-21-7 | C₁₃H₉N₃O | Phenyl at position 8 (pyridine ring) [5] |
Single-crystal X-ray diffraction studies of solvated derivatives reveal the planar geometry of the bicyclic system. Key crystallographic data include:
Solvatomorphism significantly impacts solid-state conformation:
The system exhibits prototropic tautomerism between lactam (5-keto) and lactim (5-hydroxy) forms:
Lactam form (dominant): O=C5-N6H ↔ HO-C5=N6
Experimental and computational studies confirm the lactam tautomer predominates in solid state and polar solutions:
Electronic properties were elucidated via computational analysis:
NMR Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) key shifts [1] [6]:
¹³C NMR (151 MHz, DMSO-d₆) [6]:
Infrared Spectroscopy
Characteristic bands (ATR-FTIR) [1] [8]:
UV-Vis Spectroscopy
Solution spectra (methanol) exhibit [3]:
Mass Spectrometry
Electron impact (EI-MS) fragmentation [1]:
Table 2: Comprehensive Spectroscopic Signatures
Technique | Key Signal/Parameter | Assignment |
---|---|---|
¹H NMR | δ 12.25 (s, 1H) | N6-H lactam tautomer |
δ 9.35 (d, J=5.1 Hz, 1H) | H7 (pyridazine) | |
¹³C NMR | δ 160.3 ppm | C5 carbonyl |
δ 147.5 ppm | C7 (pyridazine C=N) | |
IR | 1675 cm⁻¹ | ν(C=O) stretch |
3180 cm⁻¹ | ν(N-H) stretch | |
UV-Vis | 245 nm (ε=12,500 M⁻¹cm⁻¹) | π→π* transition |
MS (EI) | m/z 147.04 | Molecular ion [M]⁺ |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: